molecular formula C25H24N4O B10849402 4-(4-(4-Tert-butylphenylamino)phthalazin-1-yl)benzamide

4-(4-(4-Tert-butylphenylamino)phthalazin-1-yl)benzamide

Cat. No.: B10849402
M. Wt: 396.5 g/mol
InChI Key: FIQNADOCRLODMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(4-Tert-butylphenylamino)phthalazin-1-yl)benzamide is a phthalazine derivative featuring a benzamide group at the 1-position of the phthalazine core and a 4-tert-butylphenylamino substituent at the 4-position.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

4-[4-(4-tert-butylanilino)phthalazin-1-yl]benzamide

InChI

InChI=1S/C25H24N4O/c1-25(2,3)18-12-14-19(15-13-18)27-24-21-7-5-4-6-20(21)22(28-29-24)16-8-10-17(11-9-16)23(26)30/h4-15H,1-3H3,(H2,26,30)(H,27,29)

InChI Key

FIQNADOCRLODMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of IM-094261 involves several steps, starting with the preparation of the core phthalazine structure. The synthetic route typically includes the following steps:

    Formation of the phthalazine core: This involves the reaction of appropriate starting materials under controlled conditions to form the phthalazine ring.

    Substitution reactions: Various substituents are introduced to the phthalazine core through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product suitable for further study.

Industrial production methods for IM-094261 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures .

Chemical Reactions Analysis

IM-094261 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another. These reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

IM-094261 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model molecule in studies of chemical reactions and mechanisms. Its well-defined structure makes it suitable for various analytical techniques.

    Biology: IM-094261 is studied for its effects on biological systems, particularly its inhibitory action on vascular endothelial growth factor receptor 2. This makes it a valuable tool in research on angiogenesis and related processes.

    Medicine: The compound’s potential as an anti-cancer agent has been explored in preclinical studies. Its ability to inhibit key signaling pathways involved in tumor growth and metastasis makes it a promising candidate for further drug development.

    Industry: IM-094261 may have applications in the development of new materials or as a precursor in the synthesis of other valuable compounds

Mechanism of Action

IM-094261 exerts its effects primarily through the inhibition of vascular endothelial growth factor receptor 2. This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from existing ones. By inhibiting this receptor, IM-094261 can disrupt the signaling pathways that promote blood vessel formation, thereby inhibiting tumor growth and metastasis. The compound also affects other pathways, such as the Ras signaling pathway and the PI3K-Akt signaling pathway, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include phthalazine-based benzamides, imidazole derivatives, and naphthalene-containing compounds. Below is a comparative analysis:

Compound Core Structure Substituents Key Modifications Reference
Target Compound Phthalazine 4-(4-Tert-butylphenylamino), benzamide Bulky tert-butyl group
5a (N-(4-(Phthalazin-1-ylamino)phenyl)benzamide) Phthalazine Benzamide, unsubstituted phenyl No tert-butyl; simpler aryl group
5b (4-Chloro-N-(4-(phthalazin-1-ylamino)phenyl)benzamide) Phthalazine 4-Chlorobenzamide Electron-withdrawing Cl substituent
IM (4-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide) Benzamide Piperazinyl-methyl, pyrimidinyl Non-phthalazine core; kinase-targeted
28 (4-(Benzamido)naphthalene derivative) Naphthalene Benzamide at C-4 Naphthalene core vs. phthalazine
WC 44 ([4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide) Benzamide Methoxyphenylpiperazine Dopamine receptor-targeted
2.3.1. Anticancer and Kinase Inhibition
Compound VEGFR-2 IC₅₀ (µM) Cytotoxicity (IC₅₀, µM) Target Reference
Target Compound Pending data Pending data Likely VEGFR-2
4a (1-(4-[{4-(4-Chlorophenyl)phthalazin-1-yl}oxy]phenyl)-3-phenylurea) 0.12 ± 0.02 2.1 ± 0.3 (Hep G2) VEGFR-2
5b (4-Chloro-N-(4-(phthalazin-1-ylamino)phenyl)benzamide) 3.8 ± 0.5 (MCF-7) Cytotoxic
IM (Kinase inhibitor) BCR-ABL kinase

Key Insight : Chlorophenyl substituents (e.g., 4a) show potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM), suggesting electron-withdrawing groups enhance kinase binding. The target compound’s tert-butyl group may prioritize metabolic stability over potency .

2.3.2. Receptor Binding and Selectivity
  • WC 44 : Dopamine D3 receptor partial agonist (IC₅₀ = 5 nM) with selectivity over D2 receptors .
  • Target Compound : Unreported receptor affinity, but the phthalazine-benzamide scaffold is versatile for kinase or GPCR targets .

Metabolic Stability and Pharmacokinetics

  • Tert-butyl group : Likely reduces metabolic oxidation compared to methyl or chloro groups, extending half-life (cf. : tert-butyl groups hinder cytochrome P450-mediated metabolism) .
  • IM (4-methylpiperazinyl) : Rapid metabolism due to piperazine N-demethylation, generating active metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.